molecular formula C8H9N3O2S B1461389 (4-Cyanophenyl)methanesulfonohydrazide CAS No. 1039999-28-4

(4-Cyanophenyl)methanesulfonohydrazide

Cat. No. B1461389
M. Wt: 211.24 g/mol
InChI Key: YNWMEUKTIITAJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(4-Cyanophenyl)methanesulfonohydrazide” involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone. This process allows for rapid single-step sustainable syntheses of 4-cyanophenyl-2-hydrazinylthiazoles libraries .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Cyanophenyl)methanesulfonohydrazide” are not available in the search results, related compounds have been studied. For instance, hydrazine reacts with a carbonyl to form a hydrazone, a reaction mechanism similar to that of an imine formation .


Physical And Chemical Properties Analysis

“(4-Cyanophenyl)methanesulfonohydrazide” has a predicted density of 1.42±0.1 g/cm3 and a predicted boiling point of 448.3±55.0 °C .

Future Directions

The future directions for “(4-Cyanophenyl)methanesulfonohydrazide” and related compounds seem promising, especially in the field of cancer therapeutics. The combination of straightforward synthesis and high activity makes these compounds an interesting lead for further development .

properties

IUPAC Name

(4-cyanophenyl)methanesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c9-5-7-1-3-8(4-2-7)6-14(12,13)11-10/h1-4,11H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWMEUKTIITAJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)NN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyanophenyl)methanesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Cyanophenyl)methanesulfonohydrazide
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